Triethylcholine chloride

Description

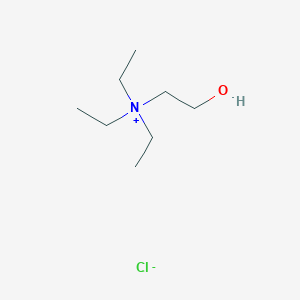

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

triethyl(2-hydroxyethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO.ClH/c1-4-9(5-2,6-3)7-8-10;/h10H,4-8H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABNQJVSCNCEQV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

302-61-4 (Parent) | |

| Record name | Triethylcholine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20934393 | |

| Record name | N,N,N-Triethyl-2-hydroxyethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152-22-7 | |

| Record name | Ethanaminium, N,N,N-triethyl-2-hydroxy-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylcholine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 152-22-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,N-Triethyl-2-hydroxyethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl(2-hydroxyethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLCHOLINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J54PU8HR1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Triethylcholine Chloride Action

Interference with Acetylcholine (B1216132) Synthesis and Releasebenchchem.comwikipedia.orgsmolecule.comtandfonline.comrsc.orgresearchgate.net

Triethylcholine's primary mechanism of action is at the presynaptic nerve terminal, where it disrupts the normal synthesis and subsequent release of acetylcholine. rsc.org This leads to a failure of neuromuscular transmission, as the nerve endings become unable to produce the necessary amount of neurotransmitter to effectively signal to the muscle. nih.gov

Competition with Choline (B1196258) for Transport into Cholinergic Nerve Endingsbenchchem.comnih.gov

The synthesis of acetylcholine is critically dependent on the uptake of its precursor, choline, into the presynaptic nerve endings. nih.govpharmacologyeducation.org Triethylcholine (B1219574), due to its structural similarity to choline, acts as a competitive antagonist for the choline transport mechanism. smolecule.comnih.gov By competing with choline for this transport system, triethylcholine effectively reduces the amount of choline that can enter the neuron. This competitive inhibition is a key factor in its ability to disrupt acetylcholine synthesis. nih.gov The inhibitory effect of triethylcholine on choline transport can be overcome by an excess of choline, which is a characteristic feature of competitive antagonism. nih.govnih.gov

Impaired Acetylcholine Synthesis at Neuromuscular Junctionsbenchchem.comrsc.org

The consequence of reduced choline uptake is the impaired synthesis of acetylcholine at the neuromuscular junction. nih.gov With less choline available within the nerve terminal, the enzyme choline acetyltransferase cannot produce acetylcholine at a sufficient rate to keep up with demand, especially during periods of high neuronal activity. nih.govsmolecule.com This leads to a depletion of acetylcholine stores within the presynaptic vesicles. rsc.org The neuromuscular block induced by triethylcholine develops slowly, as it is dependent on the gradual exhaustion of pre-existing acetylcholine stores. rsc.org Studies on nerve-muscle preparations have demonstrated that triethylcholine selectively depresses muscle contractions at high rates of nerve stimulation, while contractions at lower rates are initially unaffected, a hallmark of presynaptic synthesis inhibition. nih.govnih.gov

Triethylcholine as a "False Transmitter" Hypothesisbenchchem.comwikipedia.org

Beyond simply blocking choline uptake, triethylcholine is itself a substrate for the choline transport system and can be taken up into the cholinergic nerve terminal. rsc.orgnih.gov Once inside the neuron, it is acetylated by choline acetyltransferase to form acetyltriethylcholine. rsc.orgnih.gov This newly formed molecule, acetyltriethylcholine, is then stored in synaptic vesicles in place of acetylcholine. rsc.org

Upon nerve stimulation, acetyltriethylcholine is released into the synaptic cleft, acting as a "false transmitter." rsc.orgnih.gov However, acetyltriethylcholine has no depolarizing effect on the postsynaptic membrane, meaning it is unable to activate the acetylcholine receptors and propagate the nerve signal. rsc.org This release of an inactive "neurohormone" further contributes to the failure of neuromuscular transmission. nih.govrsc.org The concept of a false transmitter was a significant development in understanding how foreign substances can interfere with synaptic communication. annualreviews.orgdntb.gov.ua

Effects on Cholinergic Receptor Systemsannualreviews.org

While the primary effects of triethylcholine are presynaptic, it also exhibits some direct interactions with postsynaptic cholinergic receptors. nih.gov

Nicotinic Acetylcholine Receptor Agonismannualreviews.org

Triethylcholine can act as an agonist at nicotinic acetylcholine receptors, the same receptors that are activated by acetylcholine at the neuromuscular junction and in autonomic ganglia. neurotree.orgrsc.org However, its potency as an agonist is significantly lower than that of acetylcholine. nih.gov This weak agonistic activity is not the primary mechanism of its neuromuscular blocking effects.

Absence of Muscarinic and Nicotinic Actions Compared to Acetylcholinebenchchem.com

Early pharmacological investigations revealed that triethylcholine lacks the potent muscarinic and nicotinic actions characteristic of acetylcholine. nih.gov While acetylcholine has widespread effects, stimulating both nicotinic receptors at the neuromuscular junction and autonomic ganglia, and muscarinic receptors in various organs, triethylcholine's actions are more limited. nih.govphysio-pedia.comlibretexts.org It does not produce the same range of physiological responses as acetylcholine, and its effects on acetylcholine-induced contractures are negligible. nih.gov Furthermore, triethylcholine has been shown to be devoid of the depolarizing and curare-like blocking actions that are seen with other neuromuscular agents. nih.govresearchgate.net It does, however, possess a transient ganglion-blocking action similar to that of tetraethylammonium (B1195904). nih.govnih.gov

Data Tables

Table 1: Comparative Effects of Triethylcholine and Acetylcholine

| Feature | Triethylcholine | Acetylcholine |

| Primary Site of Action | Presynaptic nerve terminal | Postsynaptic receptors |

| Effect on ACh Synthesis | Inhibits by competing with choline uptake | Precursor for synthesis |

| Transmitter Action | Precursor to a "false transmitter" (acetyltriethylcholine) | Endogenous neurotransmitter |

| Postsynaptic Activity | Weak nicotinic agonist, lacks significant muscarinic effects. nih.gov | Potent agonist at both nicotinic and muscarinic receptors. physio-pedia.comlibretexts.org |

| Neuromuscular Transmission | Causes a slow-onset block, exacerbated by high-frequency stimulation. nih.govnih.gov | Elicits muscle contraction by activating postsynaptic receptors. physio-pedia.com |

Table 2: Summary of Mechanistic Actions of Triethylcholine Chloride

| Mechanism | Description | Key Finding |

| Choline Transport Competition | Competitively inhibits the high-affinity choline transporter in presynaptic nerve endings. nih.gov | Reduces the availability of choline for acetylcholine synthesis. nih.gov |

| Impaired ACh Synthesis | The lack of choline leads to decreased production of acetylcholine, especially during high neuronal activity. nih.gov | Results in a gradual depletion of acetylcholine stores in synaptic vesicles. rsc.org |

| False Transmitter Formation | Is transported into the neuron and acetylated to form acetyltriethylcholine. rsc.orgnih.gov | Acetyltriethylcholine is released upon stimulation but is inactive at the postsynaptic receptor. rsc.org |

| Receptor Interaction | Acts as a weak agonist at nicotinic acetylcholine receptors. neurotree.orgrsc.org | Lacks the potent and diverse muscarinic and nicotinic actions of acetylcholine. nih.gov |

Neuromuscular Transmission Blockade Mechanisms

This compound induces a failure of neuromuscular transmission through a presynaptic mechanism that interferes with the synthesis of acetylcholine (ACh). nih.govnih.govwikipedia.org This action results in a slowly developing muscular weakness, particularly noticeable after exercise, which bears a resemblance to the symptoms of myasthenia gravis. nih.govwikipedia.org The primary site of action is the nerve terminal, as evidenced by findings that during paralysis induced by triethylcholine, the motor nerve action potentials remain unaffected, and the muscle itself responds normally to direct electrical stimulation or to the application of acetylcholine. nih.govnih.govresearchgate.net

A hallmark of triethylcholine's action is its selective ability to depress muscle contractions elicited by high rates of nerve stimulation, while contractions at slower rates remain largely unaffected. nih.govnih.govresearchgate.net In nerve-muscle preparations from cats, intravenous administration of triethylcholine led to a progressive decrease in the contraction size of the tibialis and soleus muscles when the nerve was stimulated at a high frequency. nih.gov Conversely, at low stimulation frequencies, the contractions were not diminished. nih.gov This selective effect has been consistently observed in various animal models and preparations, including conscious rabbits and the isolated rat diaphragm, highlighting a use-dependent mechanism of blockade. nih.gov

Table 1: Effect of Triethylcholine on Muscle Contractions at Different Nerve Stimulation Frequencies in the Cat

| Stimulation Frequency | Observation | Source |

| High Frequency (e.g., 1/sec) | Slowly developing decrease in the size of contractions of the tibialis and soleus muscles. | nih.gov |

| Low Frequency (e.g., 1/10 sec) | Contractions were not affected. | nih.gov |

The neuromuscular blockade produced by triethylcholine is distinctly frequency-dependent. nih.gov Research demonstrates a direct relationship: the higher the frequency of nerve stimulation, the more pronounced the depressant effect of triethylcholine on muscle contractions and the faster its onset. nih.govsmolecule.com This characteristic suggests that the block is related to the depletion of a readily available store of neurotransmitter, which cannot be replenished quickly enough during high-frequency activity due to the primary action of triethylcholine on ACh synthesis. nih.govnih.gov For instance, in experiments on the cat tibialis anterior muscle, the effect of triethylcholine was evident 6 to 12 minutes after injection when the stimulation frequency was 1 per second, while the contralateral muscle stimulated at 1 per 10 seconds was unaffected. nih.gov

Investigations have shown that triethylcholine is devoid of significant depolarizing or curare-like (non-depolarizing) blocking actions at the motor end-plate. nih.govnih.govnih.gov Unlike curare, it does not act by competitively blocking postsynaptic acetylcholine receptors, which is supported by the finding that muscles paralyzed by triethylcholine still respond normally to externally applied acetylcholine. nih.govnih.gov Although one study noted a slight and transient curare-like effect, it was determined to be too weak to account for the primary, slowly developing, and long-lasting transmission failure. bps.ac.uk The block is confirmed to be pre-junctional, as it does not involve depolarization of the muscle membrane, a characteristic of agents like succinylcholine. nih.govbps.ac.uk

The neuromuscular transmission failure induced by triethylcholine can be effectively and rapidly reversed by the administration of choline. nih.govnih.gov This antagonism is a key piece of evidence supporting the hypothesis that triethylcholine acts by interfering with choline's role in acetylcholine synthesis. nih.govwikipedia.org In both cat and rabbit preparations, intravenous injection of choline chloride produced a striking reversal of the triethylcholine-induced block. nih.gov A similar reversal was observed in the isolated rat diaphragm preparation when choline was added to the bath. nih.gov Notably, anticholinesterase agents such as neostigmine (B1678181) and edrophonium (B1671111) are ineffective at reversing the blockade, further distinguishing its mechanism from that of curare-like drugs and reinforcing the concept of a presynaptic synthesis failure. nih.govresearchgate.net

Table 2: Reversal of Triethylcholine-Induced Neuromuscular Blockade

| Reversing Agent | Effect on Blockade | Implication for Mechanism | Source |

| Choline | Rapid and striking reversal of transmission failure. | Suggests competitive interference with choline metabolism/uptake for ACh synthesis. | nih.govnih.govwikipedia.org |

| Anticholinesterases (e.g., Neostigmine) | Ineffective or only cause a small increase in twitch tension. | The block is not due to a curare-like competitive antagonism at the postsynaptic receptor. | nih.gov |

Ganglionic Blocking Actions of this compound

In addition to its effects at the neuromuscular junction, this compound also exhibits ganglionic blocking properties within the autonomic nervous system. nih.govwikipedia.orgsmolecule.com This action can lead to transient autonomic symptoms, such as a drop in blood pressure (hypotension). wikipedia.orgsmolecule.com

The ganglionic blockade produced by triethylcholine is transient and has been characterized as being of the tetraethylammonium-type. nih.govnih.govnih.gov Tetraethylammonium is a known ganglion-blocking drug. nih.govwikipedia.org Experimental evidence for this action includes the observation that intravenous injection of triethylcholine causes a fall in blood pressure and blocks the response of the nictitating membrane to pre-ganglionic, but not post-ganglionic, stimulation of the cervical sympathetic nerve in cats. nih.govnih.gov This indicates that triethylcholine interrupts nerve impulse transmission at the ganglionic synapse. nih.gov However, tetraethylammonium is significantly more potent in this regard than triethylcholine. researchgate.netbps.ac.uk

Impact on Autonomic Symptoms, e.g., Hypotension

This compound (TEC) has been observed to produce transient autonomic symptoms, most notably hypotension. smolecule.com This effect is attributed to its ganglionic blocking properties. smolecule.comnih.govnih.gov The mechanism is similar to that of tetraethylammonium, where TEC disrupts neurotransmission within the autonomic ganglia. nih.govnih.gov This interference with the autonomic nervous system's communication pathways can lead to a temporary drop in blood pressure. nih.govnih.gov

Studies have demonstrated that in addition to neuromuscular blockade, TEC possesses a transient ganglion blocking action. nih.govnih.gov This was shown in experiments where it caused a fall in blood pressure and blocked the nictitating membrane's response to pre-ganglionic stimulation of the cervical sympathetic nerve, but not to post-ganglionic stimulation. nih.govnih.gov This indicates that the block occurs at the ganglionic synapse.

Table 1: Observed Autonomic Effects of this compound

| Symptom | Observed Effect | Underlying Mechanism | Supporting Evidence |

| Hypotension | Transient fall in blood pressure. nih.govnih.gov | Ganglionic blocking action. smolecule.comnih.govnih.gov | Blocked response of nictitating membrane to pre-ganglionic, but not post-ganglionic, stimulation. nih.govnih.gov |

Interaction with Acetylcholinesterase Inhibitors

The primary mechanism of this compound involves its role as a competitive inhibitor of choline, interfering with the synthesis of acetylcholine (ACh). nih.govnih.gov Cholinergic neurons uptake triethylcholine, where it competes with natural choline for the enzyme choline acetyltransferase. smolecule.com This process can lead to the formation of a non-functional acetylated product, effectively decreasing the amount of ACh available for release at nerve terminals. nih.govnih.gov

Acetylcholinesterase inhibitors, or anticholinesterases, function by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of ACh in the synaptic cleft. e-safe-anaesthesia.orgnih.gov By blocking this enzyme, they increase the concentration and prolong the action of available acetylcholine. e-safe-anaesthesia.orglitfl.com

The interaction between TEC and acetylcholinesterase inhibitors is defined by these opposing primary actions: TEC reduces the synthesis of ACh, while anticholinesterases aim to increase the availability of existing ACh.

Ineffectiveness of Anticholinesterases in Reversing Triethylcholine Effects

A key finding in the study of this compound is the ineffectiveness of anticholinesterase agents in reversing the neuromuscular blockade it induces. nih.govnih.gov While anticholinesterases are effective at reversing the effects of non-depolarizing neuromuscular blockers by increasing the amount of ACh at the neuromuscular junction to compete with the blocking agent, this is not the case with TEC. e-safe-anaesthesia.org

Table 2: Comparative Effects on Neuromuscular Transmission

| Compound/Agent | Primary Mechanism | Effect on ACh Levels | Reversibility by Anticholinesterases |

| This compound | Inhibits acetylcholine synthesis by competing with choline. nih.govnih.gov | Decreases available acetylcholine. smolecule.com | Ineffective. nih.govnih.gov |

| Anticholinesterases | Inhibit the acetylcholinesterase enzyme. e-safe-anaesthesia.orgnih.gov | Increase levels and duration of available acetylcholine. nih.gov | Not applicable (is the reversing agent). |

| Choline | Precursor for acetylcholine synthesis. | Can increase acetylcholine synthesis. | Reverses the effects of Triethylcholine. nih.govnih.gov |

Metabolic and Pharmacokinetic Research of Triethylcholine Chloride

Acetylation by Choline (B1196258) Acetylase

Triethylcholine (B1219574) is a structural analogue of choline and serves as a substrate for the enzyme choline acetylase (also known as choline-O-acetyltransferase, ChAT). Research has demonstrated that triethylcholine is acetylated by choline acetylase derived from brain tissue at a rate that is nearly as effective as the natural substrate, choline. researchgate.net This enzymatic reaction results in the formation of acetyltriethylcholine. researchgate.netwikipedia.org

The process of acetylation is a critical step in the mechanism of action of triethylcholine. Once transported into cholinergic nerve terminals, it competes with endogenous choline for acetylation by choline acetylase. The product, acetyltriethylcholine, is subsequently stored in synaptic vesicles and can be released by nerve impulses in a similar manner to acetylcholine (B1216132). wikipedia.orgdntb.gov.ua However, acetyltriethylcholine is considered a "false transmitter" because it is significantly less potent—reportedly 5,000 times less active—than acetylcholine at the postsynaptic receptors, meaning its release does not effectively propagate the nerve signal. researchgate.net

Studies have identified that the rate-limiting step in the synthesis of this false transmitter is the acetylation of triethylcholine by the choline acetyltransferase enzyme. This competitive acetylation and subsequent release of an inactive analogue effectively reduces the amount of functional acetylcholine available in the synapse, leading to a depletion of the true neurotransmitter and a failure of cholinergic transmission, particularly at high rates of nerve stimulation. researchgate.netwikipedia.org

Table 1: Comparative Acetylation and Activity

| Compound | Substrate for Choline Acetylase? | Relative Acetylation Rate (Compared to Choline) | Activity of Acetylated Product | Reference |

|---|---|---|---|---|

| Choline | Yes | 100% (Baseline) | High (as Acetylcholine) | researchgate.net |

| Triethylcholine | Yes | Nearly as effective as choline | Very Low (as Acetyltriethylcholine) | researchgate.net |

Role in Cholinesterase Inhibition Studies

In pharmacokinetic research, Triethylcholine chloride is primarily characterized by its impact on acetylcholine synthesis rather than its direct interaction with cholinesterase enzymes. Studies consistently show that triethylcholine is not a significant inhibitor of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). creative-proteomics.comnih.gov Its mechanism of inducing neuromuscular weakness is a pre-synaptic event, stemming from the reduced synthesis and availability of acetylcholine. researchgate.netnih.gov

This characteristic is highlighted in studies where the effects of triethylcholine are not reversed or prevented by the administration of anticholinesterase agents like neostigmine (B1678181) or physostigmine. researchgate.netcreative-proteomics.comnih.gov This lack of interaction is a key differentiator from true cholinesterase inhibitors, which act by preventing the breakdown of acetylcholine in the synaptic cleft. In comparative studies, triethylcholine has been evaluated alongside anticholinesterases, such as neostigmine, to distinguish its pre-synaptic, synthesis-inhibiting actions from the enzymatic inhibition and depolarizing actions of other compounds. nih.govresearchgate.net

Therefore, the role of triethylcholine in cholinesterase inhibition studies is not as an inhibitor itself, but as a control or comparative compound. It is used to create a state of cholinergic deficit through a mechanism (inhibition of synthesis) that is distinct from the mechanism of cholinesterase inhibitors (inhibition of degradation). annualreviews.org This allows researchers to isolate and study the specific roles of acetylcholine synthesis in neuromuscular transmission. creative-proteomics.com

Interaction with Lipid Metabolism

The metabolic research of triethylcholine extends to its interaction with lipid metabolism, specifically the synthesis of phospholipids. As an analogue of choline, which is a fundamental component of phosphatidylcholine (PC), a major phospholipid in cell membranes, triethylcholine has been investigated for its potential to interfere with this pathway. creative-proteomics.comannualreviews.org

A key study demonstrated that triethylcholine inhibits the synthesis of phosphatidylcholine in both synaptosomes and mouse leukemic cells (L1210). nih.gov This finding establishes a direct interaction between triethylcholine and a critical pathway of lipid metabolism. The inhibition of PC synthesis suggests that triethylcholine can compete with choline not only for acetylation into a neurotransmitter but also for its incorporation into membrane phospholipids.

The broader context for this research lies in the essential role of choline in lipid metabolism. Choline deficiency is known to disrupt the synthesis of phosphatidylcholine, which is necessary for the assembly and secretion of very low-density lipoproteins (VLDL) in the liver, leading to conditions like nonalcoholic fatty liver disease. creative-proteomics.compsu.edu By studying how choline analogues like triethylcholine interfere with these pathways, researchers can gain insight into the specific mechanisms controlling phospholipid synthesis and lipid homeostasis in various tissues, including muscle and nervous tissue. nih.govnih.gov

Biological Interactions and Physiological Effects

In Vivo Animal Studies and Observations

Studies in conscious animals, including rabbits, chicks, dogs, and cats, have demonstrated that triethylcholine (B1219574) induces a distinct set of physiological responses. The primary effect is a progressive failure of neuromuscular transmission, which is understood to stem from the compound's interference with the synthesis of acetylcholine (B1216132) in nerve endings wikipedia.org.

The administration of triethylcholine in animal models leads to a slowly developing muscular weakness that is notably more severe following physical exertion, presenting symptoms that resemble myasthenia gravis wikipedia.orgnih.gov.

In rabbits, intravenous injection of triethylcholine iodide resulted in no apparent effect while restrained. However, upon being exercised, the animals exhibited muscular weakness approximately 10 minutes post-injection, with the effect peaking after 30 minutes. This weakness was demonstrated by the loss of the ability to self-right after being placed on their backs, a task they could perform prior to the injection. The capacity for exercise to induce this weakness subsided about 90 minutes after administration nih.gov.

Similar effects were observed in dogs. When continuously exercised after an injection, signs of muscular weakness, such as a lack of coordination, a drooping head, and a hanging lower jaw, appeared within 6 to 10 minutes. Following strenuous activity like running, the dogs were unable to support their own weight, though they were not fully paralyzed and respiratory movements continued. After a short rest, they could resume strenuous exercise for a brief period. The muscle weakness typically resolved after about an hour nih.gov. Even when not exercised to the point of significant weakness, the dogs displayed behavioral changes, often adopting relaxed positions and showing a disinclination to move unless repeatedly commanded nih.gov.

Chicks also demonstrated exercise-induced fatigue. After an injection, a chick that was repeatedly placed on its back would lose the ability to right itself, but would recover this ability after a short rest period of 1.5 to 2 minutes nih.gov.

| Animal Model | Observation | Onset and Duration |

|---|---|---|

| Rabbit | Loss of righting reflex after exercise. | Weakness appears ~10 min post-injection, peaks at 30 min, resolves by 90 min. |

| Dog | Lack of coordination, inability to support weight after strenuous exercise. | Weakness appears 6-10 min post-injection, peaks at 20-30 min, resolves after ~1 hr. |

| Chick | Loss of righting ability after repeated trials, recovered with rest. | Fatigue appears after 15-20 trials, recovery after 1.5-2 min rest. |

The unique action of triethylcholine in depressing neuromuscular transmission, particularly at high rates of nerve stimulation, led to investigations into its potential for controlling neurogenic spastic states nih.gov. In studies using rabbits with experimental tetanus induced by Clostridium tetani, triethylcholine was shown to be effective in relieving the associated muscle spasms. The compound successfully alleviated spasms in the affected limbs without impairing normal movements, including respiration nih.gov.

The effects of triethylcholine on respiration are dose-dependent. While it was noted that respiratory movements continued in dogs even when they were unable to support their own weight, higher doses have more severe consequences nih.govnih.gov. In mice, lethal doses of triethylcholine resulted in a slowing of respiratory movements, gasping, and cyanosis. Death from respiratory failure is a potential outcome at high doses, especially following exercise wikipedia.orgnih.gov.

The impact of triethylcholine on the central nervous system has been explored, particularly in the context of seizures. Research has demonstrated that triethylcholine possesses anticonvulsant properties. In studies involving cats, the compound was effective in managing seizures induced by pentylenetetrazole nih.govnih.gov. Conversely, at lethal doses in mice, terminal convulsions have been observed, although these were considered likely to be of asphyxial origin due to respiratory failure nih.gov. There is limited specific research available regarding a direct link between triethylcholine administration and catatonia in animal models.

In Vitro Studies on Isolated Tissue Preparations

To understand the mechanism of action at the cellular level, researchers have utilized isolated tissue preparations, which allow for a more direct examination of the compound's effects on neuromuscular transmission.

Studies on the isolated rat phrenic nerve-diaphragm preparation have been crucial in elucidating the action of triethylcholine nih.govnih.gov. These in vitro experiments have shown that triethylcholine has a selective blocking action on neuromuscular transmission. It significantly reduces the contractions of muscles that are elicited by a high rate of nerve stimulation, while leaving contractions caused by slower stimulation rates largely unaffected wikipedia.orgnih.gov. This frequency-dependent block is a characteristic feature of its action.

| Parameter | Observation | Inferred Mechanism |

|---|---|---|

| Muscle Contraction (High-Frequency Stimulation) | Reduced/Blocked. | Failure of acetylcholine synthesis to keep up with demand. |

| Muscle Contraction (Low-Frequency Stimulation) | Unaffected. | Acetylcholine synthesis is sufficient at lower firing rates. |

| Response to Direct Muscle Stimulation | Normal. | Post-synaptic muscle fiber function is intact. |

| Response to Applied Acetylcholine | Normal. | Acetylcholine receptors are not blocked. |

| Effect of Choline (B1196258) Administration | Reverses neuromuscular block. | Competes with triethylcholine, restoring acetylcholine synthesis. |

| Effect of Anticholinesterase Agents | Ineffective at reversing block. | Confirms a pre-synaptic site of action (synthesis inhibition, not breakdown). |

Isolated Guinea-Pig Ileum Investigations

Studies on the isolated guinea-pig ileum have revealed that triethylcholine exerts a significant inhibitory effect on peristalsis. When introduced into the lumen, low concentrations of triethylcholine initially stimulate and then inhibit the peristaltic reflex, while higher concentrations lead to a gradual inhibition or complete cessation of the reflex without prior stimulation nih.gov. This inhibitory action is characterized by a depression of acetylcholine (ACh) release when the ileum is subjected to increased intraluminal pressure karger.comkarger.comscite.ai.

The inhibitory effects of triethylcholine on peristalsis, when applied intraluminally, can be reversed by choline nih.gov. However, when high concentrations of triethylcholine are applied to the serosal surface of the gut, the resulting immediate abolition of peristalsis is not restored by choline nih.gov. These findings suggest that triethylcholine's effects are linked to its interference with acetylcholine metabolism, a key neurotransmitter in the initiation of the peristaltic reflex nih.govnih.gov.

Table 1: Effects of Triethylcholine on the Isolated Guinea-Pig Ileum

| Observation | Description of Effect | Reference |

|---|---|---|

| Peristaltic Reflex | Low intraluminal concentrations initially stimulate, then inhibit peristalsis. High concentrations gradually inhibit or abolish the reflex. | nih.gov |

| Acetylcholine (ACh) Release | Consistently depresses ACh release induced by increased intraluminal pressure. | karger.comkarger.comscite.ai |

| Mechanism of Action | Exhibits a dual action: a ganglionic blockade and an impairment of ACh synthesis. | karger.comkarger.comscite.aikarger.com |

| Reversibility by Choline | The inhibitory effects on peristalsis (from intraluminal application) and the impairment of ACh synthesis are antagonized by choline chloride. | nih.govkarger.comscite.aikarger.com |

| Tissue ACh Content | No significant change in the total ACh content of the ileum, even with substantial reduction in ACh release. | karger.comkarger.comscite.aikarger.com |

Studies on Nerve-Muscle Preparations (e.g., Cat Tibialis Muscle)

Investigations using nerve-muscle preparations have demonstrated that triethylcholine induces a characteristic, slowly developing muscular weakness nih.govwikipedia.org. This effect is particularly pronounced when the motor nerve is stimulated at a high frequency, while contractions elicited by slower stimulation rates remain largely unaffected nih.govcapes.gov.br. The symptoms observed in conscious animals, such as rabbits, chicks, dogs, and cats, resemble those of myasthenia gravis and are more severe after exercise nih.govcapes.gov.br.

In experiments on the cat tibialis and soleus muscles under chloralose anaesthesia, intravenous injection of triethylcholine led to a gradual decrease in the size of muscle contractions in response to high-frequency nerve stimulation nih.gov. For instance, an injection of triethylcholine iodide (25 mg/kg) in a cat resulted in a 40% decrease in the tension developed by the tibialis muscle after 40 minutes in response to brief tetanic shocks to the nerve nih.gov. A subsequent identical dose led to an 85% decrease in the muscle's response nih.gov.

Importantly, during the paralysis induced by triethylcholine in the cat tibialis muscle, the action potentials recorded from the motor nerve remained unaffected nih.govcapes.gov.br. Furthermore, the muscle itself responded normally to direct electrical stimulation and to the application of acetylcholine nih.govcapes.gov.br. This indicates that triethylcholine's action is not on the nerve impulse conduction or the muscle's ability to contract, but rather on the neuromuscular transmission process. The failure of neuromuscular transmission caused by triethylcholine is not reversed by anticholinesterases but is effectively reversed by the administration of choline nih.govcapes.gov.br. These findings collectively suggest that triethylcholine interferes with the synthesis of acetylcholine at the nerve endings nih.govcapes.gov.br.

Table 2: Effects of Triethylcholine on Cat Tibialis Muscle Preparation

| Parameter | Observed Effect of Triethylcholine | Reference |

|---|---|---|

| Muscle Contraction (High-Frequency Nerve Stimulation) | Slowly developing decrease in the size of contractions. | nih.gov |

| Muscle Contraction (Low-Frequency Nerve Stimulation) | Contractions are not affected. | nih.gov |

| Motor Nerve Action Potentials | Unaffected during paralysis. | nih.govcapes.gov.br |

| Muscle Response to Direct Stimulation | Normal response. | nih.govcapes.gov.br |

| Muscle Response to Acetylcholine | Normal response. | nih.govcapes.gov.br |

| Effect of Anticholinesterases | Ineffective in reversing the neuromuscular block. | nih.govcapes.gov.br |

| Effect of Choline | Reverses the failure of neuromuscular transmission. | nih.govcapes.gov.br |

Antagonistic Actions with Choline

A consistent and critical finding across various experimental models is the antagonistic relationship between triethylcholine and choline nih.govkarger.comnih.govcapes.gov.br. The physiological effects induced by triethylcholine, particularly the impairment of neuromuscular transmission and the inhibition of peristalsis in the guinea-pig ileum, are effectively reversed by the administration of choline nih.govkarger.comnih.govcapes.gov.br.

Choline as a Protective Agent Against Triethylcholine Chloride Effects

Choline not only reverses the established effects of triethylcholine but also acts as a protective agent against its toxicity. In studies with mice, choline has been shown to reduce the lethality of triethylcholine nih.govcapes.gov.br. The protective effect is dose-dependent, with an optimal dose of choline chloride significantly increasing the median lethal dose (LD50) of subcutaneously injected this compound nih.gov.

In nerve-muscle preparations, such as the cat tibialis muscle and the isolated rat diaphragm, the intravenous injection of choline chloride causes a rapid and striking reversal of the neuromuscular block induced by triethylcholine nih.gov. This antagonistic action highlights the competitive nature of the interaction between these two molecules at the level of cholinergic nerve endings. The level of free choline in the plasma may, therefore, influence the potency of triethylcholine's effects nih.gov.

Cellular and Subcellular Interactions

The primary mechanism underlying the physiological effects of triethylcholine is its interference with acetylcholine metabolism at the cellular level, specifically within cholinergic nerve endings nih.govnih.gov.

Interference with Choline Transport Mechanisms

Triethylcholine acts as a competitor with choline for the transport mechanisms responsible for choline uptake into cholinergic nerve terminals nih.gov. By doing so, it effectively deprives the nerve endings of the necessary precursor, choline, for the synthesis of acetylcholine nih.gov. This mode of action is similar to that of hemicholinium-3, which also competes for choline transport nih.gov. This interference with the high-affinity choline transporter (CHT) is a critical step in the chain of events leading to the observed failure of neuromuscular transmission and other cholinergic functions nih.gov.

Potential for Intracellular Transport in Place of Choline

Evidence suggests that triethylcholine is not only a competitive inhibitor of choline transport but is also a substrate for the choline transport system itself nih.govnih.gov. This implies that triethylcholine can be transported into the axoplasm of cholinergic nerve endings, effectively being taken up in place of choline. Once inside the nerve terminal, it is thought to be acetylated by the enzyme choline-O-acetyltransferase, a process for which it is a reasonably effective substrate nih.gov. The resulting acetylated triethylcholine, however, is believed to be an inactive "false transmitter" that is released instead of acetylcholine, leading to a failure of synaptic transmission nih.gov.

Synthetic Methodologies for Triethylcholine Chloride and Analogues

Historical and Current Synthesis Routes for Triethylcholine (B1219574) Chloride

The preparation of triethylcholine chloride primarily involves the formation of a quaternary ammonium salt from a tertiary amine. This can be accomplished through direct alkylation or via multi-step pathways that may involve intermediate aminium salts.

Direct Alkylation Methods

A primary and straightforward method for the synthesis of this compound is the direct alkylation of triethylamine with a suitable two-carbon electrophile. This approach, analogous to the industrial production of choline (B1196258) chloride from trimethylamine, involves the reaction of triethylamine with 2-chloroethanol. The nitrogen atom of triethylamine acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol and displacing the chloride ion to form the desired N,N,N-triethyl-2-hydroxyethanaminium chloride, commonly known as this compound. semanticscholar.org

The general procedure for the direct alkylation of amines to form quaternary ammonium salts often involves refluxing a mixture of the amine, an excess of the alkyl halide, and a base such as sodium carbonate or sodium hydroxide in a solvent like water or alcohol. dtic.mil However, for the synthesis of this compound, the reaction can often proceed by heating triethylamine and 2-chloroethanol, with the product precipitating from the reaction mixture.

Reaction Scheme for Direct Alkylation of Triethylamine:

| Reactant | Product | Method |

| Triethylamine | This compound | Direct Alkylation |

| 2-Chloroethanol |

Multi-step Methodologies Involving Aminium Iodides and Chlorides

More complex, multi-step syntheses of this compound and its analogs can offer advantages in terms of purification and the introduction of different functionalities. One such approach involves the initial preparation of an aminium iodide salt, which is subsequently converted to the corresponding chloride salt.

This methodology has been described for the synthesis of various 2-chloro-N,N,N-trialkylethanaminium salts. semanticscholar.org In a typical procedure, a 2-chloro-N,N-dialkylethanamine is reacted with an iodoalkane (such as iodoethane) in a suitable solvent like acetone to form the 2-chloro-N,N,N-trialkylethanaminium iodide. semanticscholar.org This iodide salt can then be converted to the chloride salt through treatment with freshly precipitated silver chloride. semanticscholar.org The resulting aminium chloride can then be used in subsequent reactions or isolated as the final product.

Table of Reaction Steps:

| Step | Reactants | Product |

|---|---|---|

| 1. Quaternization | 2-Chloro-N,N-diethylethanamine, Iodoethane | 2-Chloro-N,N,N-triethylethanaminium iodide |

Synthesis of Choline Chloride as a Related Compound

The synthesis of choline chloride, a structurally similar and commercially significant compound, provides a well-established framework for understanding the synthesis of this compound. Industrially, choline chloride is produced by the reaction of trimethylamine with 2-chloroethanol.

This reaction can also be carried out with ethylene oxide and hydrogen chloride, which first react to form 2-chloroethanol in situ. The trimethylamine then reacts with the 2-chloroethanol to produce choline chloride.

Development of Related Choline Derivatives and Analogues for Research

The synthesis of various choline derivatives and analogues is a critical aspect of research in pharmacology and biochemistry, aimed at understanding the structure-activity relationships of choline-dependent processes. These analogues are often designed to probe the mechanisms of acetylcholine (B1216132) synthesis, storage, and release. nih.gov

The synthesis of these derivatives often involves the quaternization of a parent amine with an appropriate alkylating agent. For instance, functionalized choline analogues can be prepared by reacting a tertiary amine containing a desired functional group with an alkyl halide. The development of phospholipid-mimetic polymers has involved the synthesis of phosphorylcholine-functionalized polymers, demonstrating the versatility of synthetic strategies to create complex choline derivatives. acs.org

Another area of development is the synthesis of choline-functionalized supramolecular copolymers, which have been investigated for their potential antimicrobial activity. nih.gov The synthesis of these complex molecules often involves multi-step procedures to build the desired architecture before the final quaternization step to introduce the choline headgroup.

The synthesis of long-chain substituted phosphonic acid quaternary ammonium compounds, which are structurally related to choline, has also been described. These syntheses often involve the Arbuzov reaction followed by quaternization via the Menshutkin reaction. rsc.org

Analytical Method Development and Characterization for Triethylcholine Chloride

Chromatographic Techniques for Analysis

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Applications

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the analysis of triethylcholine (B1219574) chloride and other quaternary ammonium compounds (QACs). ekb.egaesan.gob.esnih.gov This method offers high sensitivity and selectivity, allowing for the detection and quantification of the target analyte even at low concentrations.

The separation of the polar triethylcholine cation is typically achieved using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns are effective for retaining and separating highly polar compounds that show little or no retention on traditional reversed-phase columns like C18. thermofisher.com The mobile phase in HILIC is usually a mixture of a high concentration of an organic solvent, such as acetonitrile, and a low concentration of an aqueous buffer.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides definitive identification and quantification. The electrospray ionization (ESI) source is commonly used for the analysis of polar and ionic compounds like triethylcholine chloride. In the mass spectrometer, the parent ion of triethylcholine is selected and then fragmented to produce characteristic product ions, which are then used for quantification, enhancing the specificity of the method.

Table 1: Typical HPLC-MS Parameters for Quaternary Ammonium Compound Analysis

| Parameter | Typical Setting |

| HPLC System | Agilent 1200 series or equivalent |

| Column | Syncronis HILIC 1.7 µm, 50 x 2.1 mm |

| Mobile Phase | A: 10 mM ammonium formate in water/methanol (9:1), pH 4 |

| B: Methanol | |

| Gradient | Gradient elution tailored to the specific separation |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple Quadrupole with ESI source |

| Ionization Mode | Positive |

Ion Chromatography-Conductivity Detector (IC-CD) for Chloride Content

Ion chromatography (IC) coupled with a conductivity detector (CD) is a standard and reliable method for determining the chloride content of this compound. nih.govwisc.edueuropa.eu This technique is highly specific for the analysis of inorganic anions and cations.

In this method, an aqueous solution of the this compound sample is injected into the ion chromatograph. The separation is achieved on an anion-exchange column, which retains the chloride ions. The eluent, typically a carbonate-bicarbonate buffer, carries the separated ions to a suppressor device. The suppressor reduces the background conductivity of the eluent, thereby enhancing the detection signal of the chloride ions by the conductivity detector. wisc.edu

The concentration of chloride is determined by comparing the peak area of the sample to a calibration curve generated from standards of known chloride concentration. This method is robust, accurate, and widely used for the quality control of ionic compounds. europa.eu

Table 2: Typical Ion Chromatography Conditions for Chloride Analysis

| Parameter | Typical Setting |

| IC System | Dionex DX-500 or equivalent |

| Guard Column | IonPac AG14 or similar |

| Analytical Column | IonPac AS14A or similar |

| Eluent | 8.0 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 25 µL |

| Detection | Suppressed Conductivity |

| Suppressor | Anion Self-Regenerating Suppressor (ASRS) |

Spectroscopic Characterization Methods

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for the structural elucidation of this compound and for investigating its metabolic fate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used to study metabolic pathways. mdpi.comnih.gov For this compound, ¹H NMR and ¹³C NMR can confirm the chemical structure by identifying the different types of protons and carbons and their connectivity.

In the context of metabolic studies, NMR-based metabolic profiling allows for the tracking of the fate of this compound in biological systems. nih.govresearchgate.netspringernature.com By using isotopically labeled triethylcholine (e.g., with ¹³C or ¹⁵N), its uptake, distribution, and transformation into metabolites can be monitored in cells, tissues, or biofluids. mdpi.com

The chemical shifts of the ethyl groups and the choline-like backbone of triethylcholine provide a unique spectral signature that can be followed over time. Changes in these signals, or the appearance of new signals, can indicate metabolic processes such as enzymatic modification. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to identify the structure of any potential metabolites. mdpi.com

Method Validation and Quality Control in Research

The validation of analytical methods is a critical step to ensure that they are reliable, accurate, and reproducible for their intended purpose. ekb.egaesan.gob.es Quality control measures are implemented to monitor the performance of the method over time. For the analysis of this compound, method validation should follow established guidelines from regulatory bodies.

Key validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship is typically demonstrated by a correlation coefficient (R²) of ≥ 0.99. aesan.gob.es

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies in spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 3: Typical Validation Parameters for the Analysis of Quaternary Ammonium Compounds

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Accuracy (Recovery) | 70-120% |

| Precision (RSD) | < 15% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

Regular quality control checks, including the analysis of blanks, calibration standards, and quality control samples with known concentrations, are essential to ensure the ongoing reliability of the analytical data.

Toxicological Considerations and Safety Profile in Research Contexts

Mechanisms of Toxicity

Triethylcholine's toxicity stems from its ability to disrupt cholinergic transmission. It competes with choline (B1196258) for uptake into presynaptic nerve endings and is subsequently acetylated to form acetyltriethylcholine. This "false" neurotransmitter is then released into the synaptic cleft but is unable to effectively stimulate postsynaptic receptors, leading to a failure of neuromuscular transmission. This effect is particularly pronounced in muscles that are stimulated at a high rate, as the demand for acetylcholine (B1216132) synthesis and release is greatest. The resulting muscular weakness can progress to severe and life-threatening outcomes.

A primary and severe toxic effect of high doses of triethylcholine (B1219574) is respiratory failure. nih.gov The compound induces a slowly developing neuromuscular weakness that is exacerbated by physical exertion. nih.govwikipedia.org This weakness affects all skeletal muscles, including the diaphragm and intercostal muscles, which are essential for breathing. As these muscles weaken, respiratory movements become progressively slower and shallower, leading to inadequate ventilation, cyanosis, and ultimately, death from respiratory arrest. wikipedia.org Animal studies have demonstrated that while moderate intravenous doses (10–25 mg/kg) of triethylcholine iodide produce exercise intolerance, higher doses (100 mg/kg) can be fatal in rabbits following continuous exercise, with death resulting from respiratory failure. nih.gov Even at fatal doses, complete paralysis is not always observed. nih.gov

In animal studies, lethal doses of triethylcholine have been observed to produce terminal convulsions. wikipedia.org These convulsions are likely asphyxial in origin, resulting from the severe respiratory depression and subsequent lack of oxygen to the brain caused by the compound's neuromuscular blocking effects. wikipedia.org The sequence of events typically involves slowing of respiratory movements and gasping prior to the onset of convulsions. wikipedia.org

Antagonism of Toxicity by Choline

A key feature of triethylcholine's toxicology is that its effects can be reversed by the administration of choline. nih.gov Because triethylcholine acts as a competitive inhibitor of choline, increasing the concentration of choline can overcome the blockade of acetylcholine synthesis. nih.gov Research in mice has confirmed that choline antagonizes the toxicity of triethylcholine. wikipedia.org The intravenous injection of choline chloride has been shown to cause a striking and rapid reversal of triethylcholine's effects on indirectly stimulated muscles in both cats and rabbits. wikipedia.org

Studies have quantified this antagonistic relationship, demonstrating a significant increase in the median lethal dose (LD50) of triethylcholine when choline is co-administered.

| Compound Administered (Subcutaneous) | LD50 in Mice (mg/kg) | 95% Confidence Limits (mg/kg) |

|---|---|---|

| Triethylcholine Chloride | 105 | (95.5-115.5) |

| This compound + Choline Chloride (100 mg/kg) | 730 | (630-845) |

This table illustrates the protective effect of choline against triethylcholine toxicity. Data sourced from research on the actions of triethylcholine on neuromuscular transmission. wikipedia.org

The optimum protective dose of choline chloride in one study was found to be 100 mg/kg, which increased the LD50 of subcutaneously injected this compound by approximately sevenfold. wikipedia.org This antagonism highlights the specific mechanism of action and provides a direct countermeasure to its toxic effects in a laboratory setting.

Research on Risk-Benefit Ratio in Potential Therapeutic Applications

The unique properties of triethylcholine—specifically its ability to induce muscle weakness in frequently stimulated muscles—led to research into its potential therapeutic applications. The primary area of investigation was for the control of localized muscle spasticity, such as that seen in tetanus, where muscles are maintained in a state of contraction by an abnormally high rate of nerve impulses. nih.gov The hypothesis was that a triethylcholine-type drug could selectively induce transmission failure in these overactive muscles without affecting normal movement or breathing. nih.gov

This potential benefit was tested in rabbits with induced unilateral tetanus, where the drug successfully relieved spasms in the affected limbs. nih.gov However, when triethylcholine was subsequently tested in human patients suffering from long-standing localized spasticity, it showed no beneficial effect. nih.gov Researchers posited that the selected patients were unsuitable for the trial because their condition had progressed to the point of muscle shortening or contracture that was no longer dependent on nerve impulses. nih.gov

Therefore, the risk-benefit ratio for triethylcholine as a therapeutic agent is unfavorable. The significant risk of inducing profound, life-threatening muscle weakness and respiratory failure outweighs the unproven and likely narrow therapeutic benefits. While the concept of targeting overactive muscles remains valid, triethylcholine itself proved to be an unsuitable candidate for clinical use. Its primary utility remains as a research tool for studying the mechanisms of cholinergic transmission and for inducing experimental models of conditions like myasthenia gravis, which is also characterized by neuromuscular weakness. wikipedia.orgnih.gov

Therapeutic Potential and Clinical Research Perspectives

Investigation in Neuromuscular Disorders

Triethylcholine (B1219574) has been studied for its distinct effects on neuromuscular transmission, which are primarily characterized by a slowly developing muscle weakness. nih.gov This weakness is notably more severe after exercise. nih.govnih.gov The compound's impact is more pronounced on muscles that are stimulated at a high rate, while those stimulated at lower rates are less affected. nih.govwikipedia.org Research in animal models, including conscious rabbits, chicks, dogs, and cats, has been instrumental in characterizing these effects. nih.gov The site of Triethylcholine's blocking action has been confirmed to be pre-junctional, meaning it affects the nerve ending rather than the muscle fiber itself. bps.ac.uknih.gov

The symptoms induced by Triethylcholine bear a striking resemblance to those observed in Myasthenia Gravis, an autoimmune disorder characterized by muscle weakness. nih.govwikipedia.org Key similarities include:

Exercise-induced weakness : In both conditions, muscle strength diminishes with physical exertion. nih.govwikipedia.org

Fluctuating weakness : The muscle weakness is not constant and can be partially relieved by rest. wikipedia.org

Selective muscle involvement : The effects are more significant in frequently activated muscles.

This symptomatic overlap is due to compromised neuromuscular transmission. In Myasthenia Gravis, this is caused by antibodies attacking acetylcholine (B1216132) receptors. nih.govmedscape.com Triethylcholine, on the other hand, causes a failure of cholinergic transmission by interfering with the synthesis of acetylcholine in the presynaptic nerve endings. nih.govwikipedia.org Its effects can be reversed by the administration of choline (B1196258), but not by acetylcholinesterase inhibitors. nih.govwikipedia.org

The unique action of Triethylcholine—selectively depressing muscle contractions caused by high rates of nerve stimulation—led to the hypothesis that it could be valuable in controlling neurogenic spastic states. nih.gov Such conditions are often maintained by an abnormally high frequency of nerve impulses to the muscles. The theory was that by inducing a transmission failure only at these high frequencies, Triethylcholine could relieve the spasticity without affecting normal, voluntary movements which are controlled by lower-frequency nerve signals. nih.gov This potential was demonstrated in an animal model of experimental tetanus, where Triethylcholine was effective in relieving the associated muscle spasms in rabbits. nih.govnih.gov

Despite the promising results in animal models, the transition to clinical application in humans was not successful. nih.gov When Triethylcholine was tested in patients with localized spasticity, it failed to produce any beneficial effect. nih.gov Researchers involved in these trials later suggested that the selected patients may have been unsuitable for the study. Their spasticity was of such a long-standing nature that secondary changes, such as muscle shortening or contracture, had likely developed. These secondary changes would no longer be maintained by the high-frequency nerve impulses that the drug was designed to target. nih.gov Therefore, it remains a possibility that a compound with a similar mechanism of action could be effective for certain types of localized muscle spasticity if administered before irreversible physical changes occur in the muscle. nih.gov

Broader Cholinergic Dysfunction Research

Beyond its potential therapeutic applications, Triethylcholine serves as a valuable research tool for studying cholinergic dysfunction. By competing with choline, it effectively reduces the synthesis of acetylcholine, providing a model to investigate the effects of impaired cholinergic transmission. wikipedia.orgnih.gov This is distinct from other neuromuscular blocking agents that may act by blocking acetylcholine receptors (like curare) or by causing prolonged depolarization. nih.gov Triethylcholine was shown to be devoid of a significant depolarizing or curare-like blocking action. nih.gov Its pre-junctional mechanism allows researchers to isolate and study the processes involved in acetylcholine synthesis and release at the nerve terminal.

Future Directions in Clinical and Translational Research

The historical outcomes with Triethylcholine underscore a crucial concept in translational research: the importance of patient selection and the timing of intervention. nih.gov Future research into compounds that selectively modulate neuromuscular transmission based on nerve impulse frequency should focus on acute or early-stage conditions of spasticity, before secondary muscle contractures develop. nih.gov

The "bench-to-bedside" approach, which aims to translate basic scientific discoveries into clinical applications, is central to future progress. novapublishers.com For a drug like Triethylcholine, this would involve:

Identifying appropriate patient populations : Utilizing modern diagnostic tools to identify patients whose spasticity is primarily driven by high-frequency neural discharge.

Early intervention trials : Designing clinical trials that focus on administering treatment in the acute phase of conditions like spinal cord injury or stroke, with spasticity mitigation as a key outcome. nih.gov

Developing novel analogues : Synthesizing and screening new molecules based on Triethylcholine's structure to optimize efficacy and selectivity, potentially leading to a viable therapeutic agent for specific neurogenic spastic states.

Q & A

Q. How can researchers optimize assay conditions for high-throughput screening of this compound analogs?

- Methodological Answer : Use factorial design experiments to test variables (e.g., pH, temperature, detergent concentrations). Implement automation for pipetting and plate reading to reduce variability. Validate hits via dose-response curves and orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Q. Notes

- Avoid non-peer-reviewed sources (e.g., commercial databases). Prioritize journals like Journal of Pharmacology and Analytical Chemistry.

- For structural data, deposit crystallographic files in public repositories (e.g., Cambridge Structural Database) .

- Cross-reference safety protocols (e.g., ECHA guidelines) when handling this compound in lab settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.